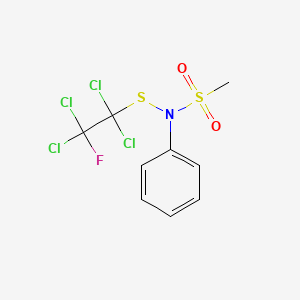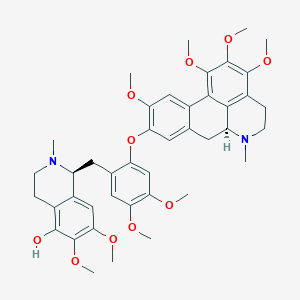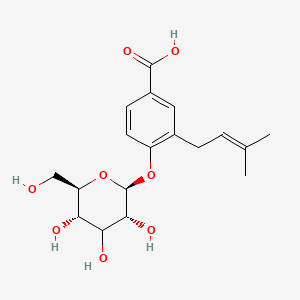
Malaxinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Malaxinic acid can be synthesized through various chemical processes. One common method involves the extraction from pear fruits using solvents like ethanol and ethyl acetate . The extract is then purified through column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 . High-performance liquid chromatography (HPLC) is used for the final purification step .
Industrial Production Methods
In an industrial setting, this compound is typically isolated from immature pear fruits. The process involves extracting the acidic fraction of the pear fruit using ethanol, followed by purification through multiple chromatography steps . This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Malaxinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Malaxinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its potential antifungal, antibacterial, and anticancer effects.
Mechanism of Action
Malaxinic acid exerts its effects through various molecular targets and pathways. It is known to inhibit lipid peroxidation, thereby reducing oxidative stress in cells . The compound also interacts with enzymes and proteins involved in cellular metabolism, contributing to its antioxidant and antimicrobial properties .
Comparison with Similar Compounds
Malaxinic acid is similar to other phenolic acids found in pears, such as chlorogenic acid and arbutin . it is unique due to its isoprenylated structure, which enhances its biological activity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Arbutin: Used in skin-whitening products and has antibacterial effects.
Coumaroyl quinic acid: Exhibits antioxidant and antimicrobial activities.
Properties
Molecular Formula |
C18H24O8 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |
InChI Key |
ZTHSABILDCCHJR-YPXAWNOCSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


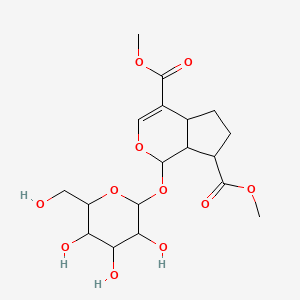
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
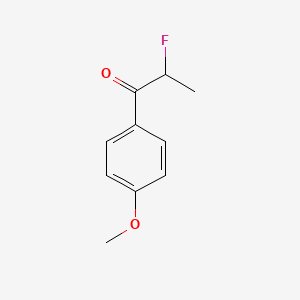
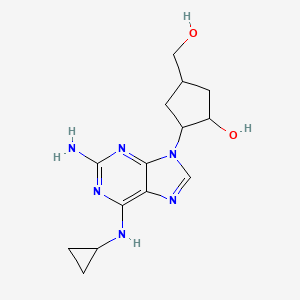
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
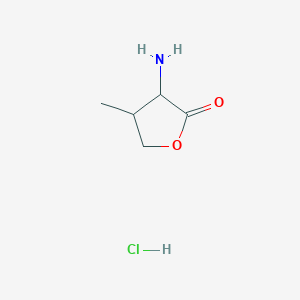
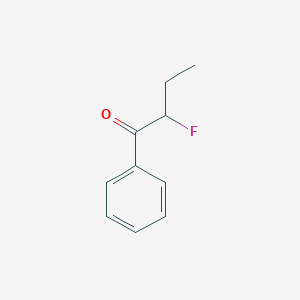
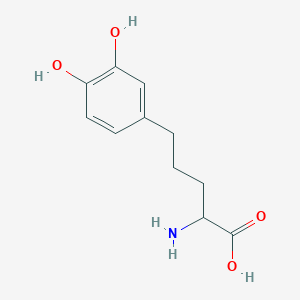
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
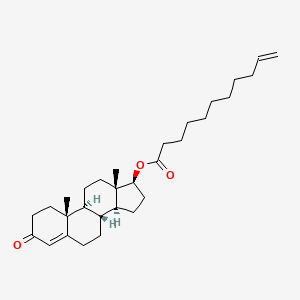

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
